molecular formula C11H16N2O B2375444 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 2199385-95-8

4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2375444
CAS No.: 2199385-95-8
M. Wt: 192.262
InChI Key: JQGKFEHAYVZGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an ether linkage to a methylpyrrolidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is the nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.

Mode of Action

This compound acts as a potent agonist of the nicotinic acetylcholine receptor . It binds to the receptor, triggering a conformational change that allows the flow of ions across the cell membrane. This ion flow leads to the generation of an action potential, which is the fundamental unit of communication in the nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine typically involves the reaction of 4-methylpyridine with 1-methyl-3-pyrrolidinol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage. The reaction mixture is then heated to promote the coupling of the two components.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Comparison with Similar Compounds

  • 3-(1-Methylpyrrolidin-2-yl)pyridine
  • 2-Methylpyridine
  • Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate

Comparison: 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is unique due to its specific substitution pattern and the presence of an ether linkage. This structural feature distinguishes it from other similar compounds, which may have different substitution patterns or lack the ether linkage. The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-methyl-2-(1-methylpyrrolidin-3-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-3-5-12-11(7-9)14-10-4-6-13(2)8-10/h3,5,7,10H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGKFEHAYVZGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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